N-(2-cycloheptyloxyethyl)-7H-purin-6-amine
Description
N-(2-cycloheptyloxyethyl)-7H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cycloheptyloxyethyl group attached to the purine ring, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-cycloheptyloxyethyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-2-4-6-11(5-3-1)20-8-7-15-13-12-14(17-9-16-12)19-10-18-13/h9-11H,1-8H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALMBHFILQHJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cycloheptyloxyethyl)-7H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and cycloheptyl alcohol.
Etherification: The cycloheptyl alcohol is reacted with an appropriate alkylating agent to form the cycloheptyloxyethyl group.
Nucleophilic Substitution: The cycloheptyloxyethyl group is then introduced to the purine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-cycloheptyloxyethyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-cycloheptyloxyethyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of diseases where purine analogs have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cycloheptyloxyethyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The cycloheptyloxyethyl group may enhance the compound’s binding affinity or selectivity for specific targets. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
- N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- N-(2-cycloheptyloxyethyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide
Uniqueness
N-(2-cycloheptyloxyethyl)-7H-purin-6-amine is unique due to its specific structural features, such as the cycloheptyloxyethyl group attached to the purine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
